The Chemical Structure, Properties, and Application of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid in Modern Peptidomimetics
The Chemical Structure, Properties, and Application of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid in Modern Peptidomimetics
Executive Summary
The development of proteolytically stable, highly specific peptidomimetics relies heavily on the incorporation of unnatural amino acids. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a specialized fluorinated
Chemical Identity and Structural Properties
Unlike standard
The substitution pattern on the phenyl ring is strategically designed:
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5-Fluoro Substitution: Fluorine is the most electronegative element. Its introduction at the 5-position withdraws electron density from the aromatic ring, lowering the pKa of the adjacent 2-hydroxyl group and increasing the overall lipophilicity of the molecule. This modification is widely utilized in medicinal chemistry to enhance metabolic stability and membrane permeability[1].
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2-Hydroxy Substitution: The ortho-hydroxyl group acts as a critical hydrogen bond donor and acceptor. It can form intramolecular hydrogen bonds with the
-amino group, rigidifying the local conformation and reducing the entropic cost of target binding.
Quantitative Physicochemical Profile
The following table summarizes the predicted and established physicochemical parameters for this compound and its immediate structural analogs[2][3].
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid | Standard nomenclature for synthesis tracking. |
| Molecular Formula | C | Determines mass spectrometric exact mass. |
| Molecular Weight | 199.18 g/mol | Crucial for stoichiometric calculations. |
| Stereocenters | 1 (at the | Exists as (R) and (S) enantiomers; requires chiral resolution. |
| H-Bond Donors | 3 (Amine, Hydroxyl, Carboxyl) | High potential for target active-site anchoring. |
| H-Bond Acceptors | 4 (Amine, Hydroxyl, Carboxyl, Fluorine) | Facilitates complex multipoint binding. |
Mechanistic Role in Drug Design
The incorporation of 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid into a peptide chain fundamentally alters the pharmacodynamic landscape of the resulting macro-molecule. The 5-fluoro-2-hydroxyphenyl moiety acts as a highly specific "warhead" or anchoring motif within target protein active sites.
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Halogen Bonding: The electron-rich equator of the fluorine atom can engage in orthogonal multipolar interactions with backbone amides of the target protein.
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Conformational Restriction: The
-carbon introduces a distinct dihedral angle preference, forcing the peptide into specific secondary structures (such as 14-helices) that are impossible for -peptides to achieve.
Figure 1: Pharmacodynamic interaction profile of the 5-fluoro-2-hydroxyphenyl moiety.
Synthesis and Enantiomeric Resolution
Because the biological activity of peptidomimetics is highly stereospecific, obtaining the enantiomerically pure (R) or (S) form of this
Figure 2: Workflow for integrating the unnatural amino acid into peptidomimetics.
Causality in Experimental Design
The synthesis utilizes a modified Rodionov reaction. We select 5-fluoro-2-hydroxybenzaldehyde as the starting material because the aldehyde carbon is highly electrophilic, making it an ideal target for nucleophilic attack by ammonia (generated in situ from ammonium acetate). Malonic acid serves as the two-carbon donor for the propanoic acid backbone. The subsequent decarboxylation yields the
For resolution, standard C18 columns are insufficient. We employ a macrocyclic glycopeptide-bonded chiral stationary phase (such as norvancomycin). The chiral recognition mechanism relies on a combination of ionic interactions (between the amino acid and the stationary phase) and hydrophobic inclusion within the macrocyclic cavity, which has been proven highly effective for amino acid derivatives[4].
Experimental Protocols
Protocol A: One-Pot Synthesis of Racemic 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid
This protocol is designed as a self-validating system; the evolution of CO
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Preparation of Reagents: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 5-fluoro-2-hydroxybenzaldehyde in 50 mL of absolute ethanol.
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Expert Insight: Absolute ethanol is required to prevent competitive hydrolysis of the intermediate imine.
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Imine Formation: Add 20.0 mmol of ammonium acetate to the solution. Stir at room temperature for 30 minutes. The solution will turn slightly yellow, indicating imine formation.
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Condensation and Decarboxylation: Add 12.0 mmol of malonic acid to the flask. Equip the flask with a reflux condenser and heat the mixture to 80°C.
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Self-Validation: Observe the continuous evolution of CO
bubbles. The reaction is complete when gas evolution ceases (typically 4–6 hours).
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Isolation: Cool the mixture to 4°C overnight. The racemic
-amino acid will precipitate as a white-to-off-white solid. Filter under a vacuum and wash with cold ethanol. -
Verification: Confirm the structure via
H-NMR (DMSO- ), looking for the characteristic multiplet of the -CH proton around 4.5 ppm and the diastereotopic -CH protons around 2.6–2.8 ppm.
Protocol B: Chiral HPLC Separation of Enantiomers
This protocol utilizes a norvancomycin-bonded chiral stationary phase (NVC-CSP) to resolve the (R) and (S) enantiomers[4].
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Column Preparation: Equilibrate a norvancomycin-bonded chiral column (250 mm × 4.6 mm, 5 μm) with the mobile phase.
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Mobile Phase Formulation: Prepare a mixture of Methanol : 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.5) in a 20:80 (v/v) ratio.
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Expert Insight: The pH of 4.5 is critical. It ensures the
-amino acid is in its zwitterionic form, maximizing ionic interactions with the chiral selector's active sites.
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Sample Injection: Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase. Inject 10 μL into the HPLC system.
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Chromatographic Parameters:
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Flow Rate: 1.0 mL/min
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Temperature: 25°C
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Detection: UV at 254 nm (targeting the fluorinated aromatic ring).
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Collection: The enantiomers will elute as two distinct baseline-resolved peaks. Collect the fractions, lyophilize, and determine the absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).
References
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5-Fluoro-2-hydroxyacetophenone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase Source: ResearchGate URL:[Link]
